molecular formula C21H21NO4 B2940254 Propyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1031961-08-6

Propyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No. B2940254
CAS RN: 1031961-08-6
M. Wt: 351.402
InChI Key: TZTFBQZWDBGNEG-UHFFFAOYSA-N
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Description

This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound. It has a propyl group, an ethoxyphenyl group, and a carboxylate group attached to the isoquinoline structure. Isoquinoline derivatives are found in a number of natural and synthetic compounds and have diverse biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the isoquinoline ring, the introduction of the ethoxyphenyl group, and the attachment of the propyl carboxylate group. The exact methods would depend on the specific synthetic route chosen by the chemist .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an isoquinoline ring, a characteristic structure found in many biologically active molecules. The ethoxyphenyl and propyl carboxylate groups would be attached at specific positions on this ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. In general, isoquinoline derivatives can undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic addition, and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structural features. For example, the presence of the ethoxyphenyl and propyl carboxylate groups could affect its solubility, stability, and reactivity .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Biologically Active Compounds

In medicinal chemistry, this compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its structure is conducive to modifications that can lead to the development of new pharmaceutical agents with potential therapeutic applications . For instance, its incorporation into larger molecular frameworks could yield compounds with enhanced drug-like properties, such as improved solubility or metabolic stability.

Material Science: Organic Semiconductors

The structural features of this compound make it a candidate for use in material science, particularly in the development of organic semiconductors . Its aromatic system and potential for electronic delocalization could be exploited in the design of materials for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Industrial Chemistry: Corrosion Inhibitors

In industrial chemistry, derivatives of this compound could be synthesized to act as corrosion inhibitors . These inhibitors can protect metal surfaces from corrosive processes, which is vital in extending the lifespan of industrial machinery and infrastructure.

Pharmacology: Drug Discovery and Development

The compound’s framework is structurally similar to that of many pharmacologically active molecules, making it a valuable scaffold in drug discovery and development . It could be used to create analogs of existing drugs or to discover new ones with unique modes of action.

Organic Chemistry: Synthesis of Heterocyclic Compounds

In organic chemistry, this compound can be utilized in the synthesis of complex heterocyclic compounds . Its reactivity allows for various chemical transformations that can lead to the creation of new rings and the introduction of functional groups, which are essential in the diversity-oriented synthesis of organic molecules.

Biochemistry: Study of Enzyme-Substrate Interactions

Finally, in biochemistry, this compound could be used to study enzyme-substrate interactions . By attaching it to enzymes or substrates, researchers can investigate the binding affinities and reaction mechanisms, which is crucial for understanding biological processes and designing enzyme inhibitors.

Mechanism of Action

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its specific physical and chemical properties, the dose and route of exposure, and individual susceptibility .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and assessment of its safety and potential therapeutic applications .

properties

IUPAC Name

propyl 2-(4-ethoxyphenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-3-13-26-21(24)19-14-22(15-9-11-16(12-10-15)25-4-2)20(23)18-8-6-5-7-17(18)19/h5-12,14H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTFBQZWDBGNEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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